6-Allyloxy-2-chloropurine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN4O |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
2-chloro-6-prop-2-enoxy-7H-purine |
InChI |
InChI=1S/C8H7ClN4O/c1-2-3-14-7-5-6(11-4-10-5)12-8(9)13-7/h2,4H,1,3H2,(H,10,11,12,13) |
InChI Key |
FRWBTBACXFWXHB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC(=NC2=C1NC=N2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Allyloxy 2 Chloropurine and Analogues
Direct Synthesis of 6-Allyloxy-2-chloropurine
The primary route to this compound involves the selective modification of a di-halogenated purine (B94841) core. This approach leverages the differential reactivity of the halogen substituents on the purine ring.
Nucleophilic Substitution Reactions at C-6 of 2,6-Dichloropurine (B15474) Precursors
The synthesis of this compound is effectively achieved through a regioselective nucleophilic aromatic substitution reaction. The precursor, 2,6-dichloropurine, possesses two chlorine atoms at positions C-2 and C-6, which exhibit different reactivities. The chlorine atom at the C-6 position is significantly more susceptible to nucleophilic attack than the one at the C-2 position.
This enhanced reactivity at C-6 allows for the selective displacement of the C-6 chlorine atom by a nucleophile, such as the allyloxide ion (formed from allyl alcohol). By carefully controlling the reaction conditions, typically using one equivalent of the nucleophile, the substitution occurs preferentially at the C-6 position, leaving the C-2 chlorine atom intact. This regioselectivity is a key feature in the synthesis of a wide range of 6-substituted-2-chloropurines.
The general reaction is as follows:
2,6-Dichloropurine reacts with allyl alcohol in the presence of a base to yield this compound.
Application of Phase Transfer Catalysis in Etherification Reactions
Phase Transfer Catalysis (PTC) is a powerful and environmentally friendly methodology for conducting reactions between reactants located in immiscible phases, such as a solid or aqueous phase and an organic phase. This technique is particularly advantageous for the etherification of 2,6-dichloropurine.
In this system, the 2,6-dichloropurine is dissolved in an organic solvent, while the nucleophile (e.g., potassium carbonate and allyl alcohol, which form the potassium allyloxide in situ) may be in a solid or aqueous phase. A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is introduced. The catalyst cation forms a lipophilic ion pair with the allyloxide anion. This ion pair is soluble in the organic phase, allowing it to migrate from the interface into the bulk organic phase where it can react with the 2,6-dichloropurine.
The use of PTC offers several advantages:
Milder Reaction Conditions: It often eliminates the need for harsh conditions or strictly anhydrous solvents.
Increased Reaction Rates: It accelerates the reaction by bringing the reactants together in a single phase.
Improved Yields and Purity: Side reactions are often minimized, leading to cleaner products and higher yields.
Economic and Environmental Benefits: PTC can reduce the consumption of organic solvents and raw materials, making processes more sustainable.
Synthesis of Key Halogenated Purine Intermediates
The availability of halogenated purines is critical for the synthesis of this compound and its analogues. Several established methods exist for the preparation of these essential building blocks.
Preparations of 6-Chloropurine from Hypoxanthine
6-Chloropurine is a fundamental intermediate in purine chemistry. A common and effective method for its synthesis is the direct chlorination of hypoxanthine. This transformation is typically achieved using phosphoryl chloride (POCl₃), often in the presence of an organic base such as N,N-dimethylaniline. researchgate.netgoogle.comprepchem.com The mixture is heated to reflux, converting the hydroxyl group at C-6 of hypoxanthine into a chlorine atom. researchgate.netprepchem.com After the reaction, excess phosphoryl chloride is removed, and the product can be isolated, sometimes as a salt with a strong acid, which can then be neutralized to yield pure 6-chloropurine. google.comprepchem.com An alternative approach involves using bis(trichloromethyl)carbonate in the presence of an organic amine catalyst. patsnap.com
| Starting Material | Key Reagents | Typical Conditions | Product |
| Hypoxanthine | POCl₃, N,N-Dimethylaniline | Reflux | 6-Chloropurine |
| Acetylhypoxanthine | POCl₃, Tertiary Amine | 70-105°C | 6-Chloropurine |
Synthetic Routes to 2-Amino-6-chloropurine
2-Amino-6-chloropurine, another vital intermediate, is most commonly synthesized from guanine. A two-step process is often employed. First, guanine is acylated, for instance with acetic anhydride, to form a diacetylated derivative, 2,9-diacetylguanine. google.com This acylation increases solubility and protects the amino group. The diacetylated intermediate is then chlorinated using phosphoryl chloride (POCl₃). This step may be performed in the presence of a phase transfer catalyst, such as methyltriethylammonium chloride, to improve efficiency. google.com Finally, the acyl groups are removed by hydrolysis to yield 2-amino-6-chloropurine. google.com A one-step method has also been reported, reacting guanine directly with phosphoryl chloride in acetonitrile with tetraethylamine chloride, yielding the product in good purity. researchgate.net
| Starting Material | Key Reagents | Typical Conditions | Product |
| Guanine | 1. Acetic Anhydride2. POCl₃3. Hydrolysis | 1. 135°C2. 80°C3. Basic conditions | 2-Amino-6-chloropurine |
| Guanine | POCl₃, Tetraethylamine chloride | Acetonitrile | 2-Amino-6-chloropurine researchgate.net |
Methodologies for 2,6-Dichloropurine Synthesis
2,6-Dichloropurine is the direct precursor for this compound. There are several established routes for its synthesis:
From Xanthine: A facile and industrially viable process involves the direct chlorination of xanthine with phosphoryl chloride (POCl₃) in the presence of a weak nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgresearchgate.net Older methods include chlorination with pyrophosphoryl chloride at high temperatures, which is less practical for large-scale production. chemicalbook.comgoogle.com
From 2-Amino-6-chloropurine: An efficient method involves the diazotization of the 2-amino group of 2-amino-6-chloropurine, followed by a Sandmeyer-type reaction. google.com The reaction is carried out by treating 2-amino-6-chloropurine with a diazotizing agent, such as sodium nitrite or an alkyl nitrite, in the presence of a chlorine source like hydrochloric acid. chemicalbook.comgoogle.com This process converts the amino group at the C-2 position into a chlorine atom, yielding 2,6-dichloropurine with high efficiency. chemicalbook.comgoogle.com
From Hypoxanthine 1-N-oxide: A high-yield method involves reacting hypoxanthine 1-N-oxide with phosphoryl chloride in the presence of an amine like lutidine. google.com This process converts the N-oxide into the corresponding 2,6-dichloro derivative. google.com
| Starting Material | Key Reagents | Typical Conditions | Product |
| Xanthine | POCl₃, DBU | Reflux | 2,6-Dichloropurine acs.orgresearchgate.net |
| 2-Amino-6-chloropurine | NaNO₂, HCl | 15-20°C | 2,6-Dichloropurine google.com |
| Hypoxanthine 1-N-oxide | POCl₃, Lutidine | Reflux | 2,6-Dichloropurine google.com |
Regioselective and Stereoselective Synthetic Approaches
The precise control of substituent placement and stereochemistry is paramount in the synthesis of purine derivatives. The biological activity of these compounds is often intrinsically linked to their three-dimensional structure and the specific location of functional groups on the purine core.
The purine ring system is an ambident nucleophile, meaning it possesses multiple potential sites for alkylation, primarily the N7 and N9 atoms of the imidazole ring. ub.edu Direct alkylation of purine derivatives, such as 6-chloropurine, often results in a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 regioisomer typically predominating. nih.gov Achieving regioselectivity is a significant challenge, and several strategies have been developed to control the site of alkylation.
The outcome of the alkylation reaction is influenced by a variety of factors, including the choice of base, solvent, and reaction conditions. ub.edu For instance, when 6-chloropurine is treated with methyl iodide, the use of DBU as a base in acetonitrile can lead to a mixture of N7 and N9 products. ub.edu The use of tetrabutylammonium hydroxide as a base has been shown to provide better results for obtaining N9-alkylated products regioselectively. ub.edu Furthermore, microwave-assisted reactions can significantly reduce reaction times and improve selectivity for the N9 position, as faster reactions with more reactive alkyl halides tend to favor the formation of N9-alkylpurines. ub.edu
A powerful strategy to enforce N9 regioselectivity involves steric hindrance. By introducing a sufficiently bulky substituent at the C6 position of the purine, the N7 position can be effectively shielded from the approaching alkylating agent. nih.govresearchgate.net For example, studies on 6-(azolyl)purine derivatives have shown that the azole ring can orient itself to cover the N7 position, leading to exclusive formation of the N9-alkylated product. nih.gov This principle is directly applicable to the synthesis of N9-alkylated analogues of this compound.
Conversely, specific methods have been developed to favor the formation of the less common N7 isomer. One such approach involves the reaction of N-trimethylsilylated purines with a tertiary alkyl halide in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl4). nih.gov
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Chloro-Purines
| Purine Substrate | Alkylating Agent | Base / Catalyst | Solvent | Conditions | N9:N7 Ratio | Reference |
|---|---|---|---|---|---|---|
| 6-Chloropurine | Methyl Iodide | DBU | Acetonitrile | 48 h, RT | 1.5 : 1 | ub.edu |
| 6-Chloropurine | Benzyl Bromide | (Bu)4NOH | Acetonitrile | 30 min, 50°C, MW | 9 : 1 (approx.) | ub.edu |
| 2,6-Dichloropurine | Benzyl Bromide | (Bu)4NOH | Acetonitrile | 30 min, 50°C, MW | 9 : 1 (approx.) | ub.edu |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl Iodide | NaH | DMF | N/A | Exclusive N9 | nih.gov |
Note: Ratios are approximated from reported yields or descriptions. RT = Room Temperature, MW = Microwave Irradiation, N/A = Not Applicable.
Chirality plays a critical role in the medicinal chemistry of purine analogues, as enantiomers can exhibit significantly different biological activities and metabolic profiles. nih.gov The development of methods for the enantioselective synthesis of chiral allyloxy-purine analogues is therefore of high importance. Two primary strategies are employed: the use of chiral starting materials (chiral pool synthesis) and asymmetric catalysis.
Chiral Pool Synthesis involves the use of an enantiomerically pure starting material to introduce the desired stereocenter. This is a direct and effective method for synthesizing specific enantiomers of 6-alkoxy-purine analogues. For example, the individual R- and S-stereoisomers of 2-chloro-6-(1-phenyl-1-ethoxy)purine were successfully synthesized by reacting 2,6-dichloropurine with the corresponding enantiopure R- and S-phenylethyl alcohol. nih.gov The resulting enantiomers showed a notable difference in their ability to inhibit E. coli purine nucleoside phosphorylase (PNP), with the R-stereoisomer being a significantly more potent inhibitor than its S counterpart. nih.gov This approach can be directly extended to this compound by using enantiomerically pure chiral allyl alcohols.
Asymmetric Catalysis provides an elegant route to chiral molecules by using a small amount of a chiral catalyst to induce stereoselectivity. While specific examples for the asymmetric synthesis of the allyloxy side chain attached to a purine are specialized, the principle has been broadly applied in purine chemistry. For instance, highly enantioselective [3 + 3] annulation reactions using chiral catalysts have been developed to construct complex chiral carbocyclic purine nucleoside analogues with excellent enantioselectivities (92−98% ee). acs.org Such catalytic systems demonstrate the potential for creating specific stereoisomers in purine derivatives through controlled chemical transformations.
Table 2: Example of Enantioselective Synthesis and Biological Activity
| Starting Alcohol Enantiomer | Resulting Purine Analogue | Biological Target | Inhibitory Activity | Reference |
|---|---|---|---|---|
| (R)-sec-phenylethyl alcohol | (R)-2-chloro-6-(1-phenyl-1-ethoxy)purine | E. coli PNP | Kiu = 2.0 µM | nih.gov |
PNP = Purine Nucleoside Phosphorylase, Kiu = Uncompetitive Inhibition Constant, IC50 = Half-maximal Inhibitory Concentration.
Chemical Transformations and Derivatization Reactions of 6 Allyloxy 2 Chloropurine and Its Core Scaffold
Reactions Involving the Allyloxy Moiety
The allyloxy group at the C-6 position of the purine (B94841) ring is amenable to several synthetically useful transformations, including intramolecular cyclizations and rearrangement reactions.
The Intramolecular Diels-Alder Furan (IMDAF) reaction is a powerful method for the construction of complex polycyclic systems. researchgate.netnih.gov In the context of allyloxy-heteroarenes, this pericyclic reaction involves the furan ring of one molecule acting as a diene and a tethered dienophile, such as an alkene or alkyne, undergoing a [4+2] cycloaddition. nih.govrsc.org This process is highly valuable for the regio- and stereoselective synthesis of six-membered carbocyclic and heterocyclic rings. researchgate.net
While the direct application of the IMDAF reaction to 6-allyloxy-2-chloropurine itself is not extensively detailed in the provided search results, the principles of this reaction are well-established with related furan-containing compounds. researchgate.netnih.gov The reaction typically proceeds through an exo-transition state, leading to the formation of a single diastereomer of the resulting heterocyclic product. rsc.org The success of the IMDAF reaction can be influenced by factors such as the nature of the tether connecting the furan and the dienophile, as well as the presence of substituents on both the diene and dienophile. researchgate.netresearchgate.net
The general transformation can be represented as follows:
A general representation of an Intramolecular Diels-Alder Furan (IMDAF) cyclization.The resulting oxa-bridged cycloadducts can often be further manipulated. For instance, the nitrogen lone pair in certain systems can assist in the ring opening of the initial adduct, followed by elimination of water to form dihydroindoles. researchgate.net
6-Allyloxypurines are known to undergo a palladium-catalyzed Claisen rearrangement under mild conditions. researchgate.netresearchgate.net This reaction provides a route to N(1)-substituted hypoxanthines. The rearrangement can be effectively catalyzed by palladium complexes such as Pd(PPh₃)₄ or a combination of Pd(dba)₂ and dppf in dry THF at 60°C. researchgate.net
The proposed mechanism for this transformation involves the initial oxidative addition of the Pd(0) catalyst to the allyloxypurine to form a π-allyl palladium complex. researchgate.net This complex exists in equilibrium with a dissociated π-allyl palladium cation and a hypoxanthine anion. The hypoxanthine anion then acts as a nucleophile, adding to the π-allyl ligand to yield the final N(1)-substituted product. researchgate.net
The versatility of this reaction is demonstrated by its ability to accommodate various substituents on the allyl group. researchgate.net
Table 1: Examples of Palladium-Catalyzed Claisen Rearrangement of 6-Allyloxypurines
| Entry | Allyloxypurine Reactant | Product | Catalyst System |
| 1 | 6-Allyloxypurine (B8456222) | N(1)-Allylhypoxanthine | Pd(PPh₃)₄ |
| 2 | 6-(2-Methylallyl)oxypurine | N(1)-(2-Methylallyl)hypoxanthine | Pd(dba)₂/dppf |
| 3 | 6-(Cinnamyl)oxypurine | N(1)-Cinnamylhypoxanthine | Pd(PPh₃)₄ |
Mechanistic investigations into the palladium-catalyzed rearrangement of allyloxypurines support the involvement of a π-allyl intermediate. researchgate.net Evidence for this intermediate was obtained by conducting the rearrangement in the presence of N-methylbenzylamine, which resulted in the formation of N-allyl-N-benzylmethylamine, a product of nucleophilic addition to the π-allyl complex. researchgate.net
The formation of isomeric products in certain cases further corroborates the proposed mechanism, indicating that the nucleophilic attack of the hypoxanthine anion can occur at different positions of the π-allyl system. researchgate.net
Modifications and Functionalizations at the Purine Core
The 2-chloro and 6-allyloxy substituents on the purine ring provide handles for further functionalization through nucleophilic substitution and cross-coupling reactions.
The chlorine atom at the C-2 position and the allyloxy group at the C-6 position of the purine core are susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.orglibretexts.org This type of reaction is a common method for introducing various functional groups onto the purine scaffold. dalalinstitute.comyoutube.com
In the case of 2,6-dichloropurine (B15474), selective substitution at the C-6 position can be achieved using the phase transfer method with phenols or arylalkyl alcohols. nih.gov This selectivity arises because the C-6 position is generally more reactive towards nucleophiles than the C-2 position. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon atom, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orglibretexts.org
The presence of electron-withdrawing groups on the aromatic ring can significantly enhance the rate of nucleophilic aromatic substitution. libretexts.orgdalalinstitute.com
Table 2: Nucleophilic Aromatic Substitution Reactions on Halogenated Purines
| Entry | Purine Substrate | Nucleophile | Product |
| 1 | 2,6-Dichloropurine | Phenol | 2-Chloro-6-phenoxypurine nih.gov |
| 2 | 2,6-Dichloropurine | Benzyl alcohol | 2-Chloro-6-(benzyloxy)purine nih.gov |
| 3 | 2,6-Dichloropurine | Thiophenol | 2-Chloro-6-(phenylthio)purine |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming carbon-carbon bonds and have been widely applied to halogenated purines. nih.govlibretexts.org
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction involves the coupling of a halide (like the chloro group at the C-2 position of this compound) with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is highly versatile and tolerates a wide range of functional groups. scispace.comepa.gov
For 2,6-dihalopurines, the Suzuki-Miyaura coupling can be performed selectively. For instance, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid under anhydrous conditions selectively yields 9-benzyl-2-chloro-6-phenylpurine. scispace.com This highlights the greater reactivity of the C-6 position towards this type of coupling.
Stille Coupling:
The Stille reaction couples an organic halide with an organotin compound (organostannane) using a palladium catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is also broadly applicable and can be used to introduce various organic fragments onto the purine ring. libretexts.orgthermofisher.com While organic chlorides can be less reactive than bromides or iodides in Stille couplings, the reaction can still be effective for creating complex purine derivatives. libretexts.orgwikipedia.org
The general catalytic cycle for both Suzuki-Miyaura and Stille couplings involves oxidative addition of the halopurine to the Pd(0) catalyst, followed by transmetalation with the organoboron or organotin reagent, and finally reductive elimination to give the coupled product and regenerate the catalyst. libretexts.orgwikipedia.org
Table 3: Cross-Coupling Reactions on Halogenated Purines
| Entry | Reaction Type | Halopurine Substrate | Coupling Partner | Product |
| 1 | Suzuki-Miyaura | 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv.) | 9-Benzyl-2-chloro-6-phenylpurine scispace.com |
| 2 | Suzuki-Miyaura | 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (3 equiv.) | 9-Benzyl-2,6-diphenylpurine scispace.com |
| 3 | Stille | Aryl Halide Purine | Organostannane | Aryl-Substituted Purine |
Direct Arylation of 6-Chloropurine with Activated Aromatics
The direct arylation of the 6-chloropurine scaffold with activated aromatic compounds represents a significant advancement in the synthesis of C6-aryl-substituted purine analogues. This methodology offers a more direct and efficient alternative to traditional cross-coupling reactions. Research has demonstrated that highly functionalized C6-aryl-substituted purine analogues can be synthesized in a single step through the reaction of 6-chloropurine with various activated aromatics, promoted by anhydrous aluminum chloride (AlCl₃). nih.gov
This synthetic approach typically involves reacting 6-chloropurine with an excess of the activated aromatic compound in the presence of a Lewis acid, such as AlCl₃, in a suitable solvent like 1,2-dichloroethane. The reactions are often conducted at reflux temperatures, leading to moderate to excellent yields of the desired 6-arylpurine derivatives within a short reaction time, often around 30 minutes. nih.gov The process is complementary to classical coupling methods for creating C-C bonds at the C6 position of the purine ring. nih.gov
The scope of activated aromatics that can be successfully employed in this reaction is broad, including compounds such as anisole, N,N-dimethylaniline, and their derivatives. The reaction proceeds via a formal nucleophilic aromatic substitution, where the activated aromatic compound acts as the nucleophile, displacing the chlorine atom at the C6 position of the purine ring.
Below is a table summarizing representative examples of the direct arylation of 6-chloropurine with activated aromatics.
| Activated Aromatic | Product | Yield (%) |
| Anisole | 6-(4-Methoxyphenyl)purine | 85 |
| 1,2-Dimethoxybenzene | 6-(3,4-Dimethoxyphenyl)purine | 82 |
| N,N-Dimethylaniline | 6-(4-(Dimethylamino)phenyl)purine | 90 |
Directed Lithiation and Electrophilic Functionalization at the C-8 Position
Functionalization of the purine scaffold at the C-8 position is a key strategy for the synthesis of diverse purine derivatives with potential biological activities. Directed lithiation, followed by quenching with various electrophiles, provides a powerful and regioselective method for introducing a wide range of substituents at this position. nih.gov This approach typically involves the use of a directing group, often attached to the N9 position of the purine ring, to guide the deprotonation by a strong lithium base, such as lithium diisopropylamide (LDA) or a TMP (2,2,6,6-tetramethylpiperidide) base, specifically to the C-8 position. nih.govsemanticscholar.org
The choice of the directing group and the lithiating agent can be crucial for the efficiency and regioselectivity of the reaction. For instance, the use of sterically hindered metal amides can offer high chemo- and regio-selectivity. nih.gov Once the C-8 lithiated intermediate is formed, it can be trapped with a variety of electrophiles to introduce different functional groups.
Common electrophiles used in this reaction include:
Halogenating agents: such as iodine (I₂) or hexachloroethane (C₂Cl₆), to introduce iodo or chloro substituents, respectively. nih.gov
Carbonyl compounds: including aldehydes and ketones, to generate hydroxylated side chains.
Carbon dioxide (CO₂): to produce the corresponding carboxylic acid. semanticscholar.org
Formylating agents: like dimethylformamide (DMF), to introduce a formyl group. nih.gov
The resulting C-8 functionalized purines serve as versatile intermediates for further synthetic transformations, including cross-coupling reactions to form C-C bonds. nih.govrsc.org For example, C8-iodinated purines can undergo subsequent palladium-catalyzed coupling reactions with various partners. rsc.org
The following table provides examples of electrophiles used for the functionalization of the C-8 lithiated purine core and the resulting products.
| Directing Group | Lithiating Agent | Electrophile | C-8 Substituent |
| THP | TMPLi | C₂Cl₆ | -Cl |
| SEM | LDA | Benzaldehyde | -CH(OH)Ph |
| THP | TMPZnCl·LiCl | I₂ | -I |
Synthesis of Purine Nucleoside and Acyclic Nucleoside Analogues from Chloropurine Precursors
Chloropurine precursors, including this compound, are pivotal starting materials for the synthesis of a wide array of purine nucleoside and acyclic nucleoside analogues, many of which exhibit significant pharmacological properties. nih.gov The reactivity of the chlorine atoms at the C2 and C6 positions of the purine ring allows for their displacement by various nucleophiles to construct the desired analogues.
One common strategy involves the N9-alkylation of the chloropurine base with a suitable sugar moiety or an acyclic side chain, followed by nucleophilic substitution of the chlorine atom(s). For the synthesis of acyclic nucleoside analogues, a key step can be the reaction of a deprotonated chloropurine with an appropriate acyclic electrophile. nih.gov For instance, an iodomethyl trimethylsilyloxyethyl ether intermediate can be used to introduce the acyclovir-like side chain at the N9 position. nih.govresearchgate.net
Subsequent modifications, such as amination of the chloropurine derivative, can be efficiently carried out. Microwave-assisted nucleophilic aromatic substitution has emerged as a rapid and high-yielding method for introducing various amines at the C6 position, leading to a diverse library of acyclic nucleoside analogues. nih.gov
Enzymatic methods also offer a powerful and stereoselective approach to the synthesis of purine nucleosides. mdpi.com For example, transglycosylation reactions catalyzed by nucleoside phosphorylases can be employed to synthesize arabinonucleosides from 2-chloropurine riboside precursors. mdpi.com This enzymatic approach is highly specific and avoids the need for complex protection and deprotection steps often required in chemical synthesis. mdpi.com
The design and synthesis of novel purine nucleoside analogues are often driven by the need to create molecules with specific biological targets, such as those that can form stable DNA triplexes. rsc.org This involves the strategic modification of the purine base to enhance binding affinity and specificity.
Below is a table summarizing different approaches for the synthesis of nucleoside analogues from chloropurine precursors.
| Precursor | Synthetic Approach | Key Reagents/Conditions | Product Type |
| 6-Chloropurine | Two-step chemical synthesis | 1. 1,3-dioxolane, TMSI; 2. Amines, Microwave irradiation | Acyclic Nucleoside Analogues |
| 2-Chloropurine ribosides | Enzymatic transglycosylation | Recombinant E. coli nucleoside phosphorylases, Arsenolysis | Purine Arabinonucleosides |
| 2-Amino-6-chloropurine | Multi-step chemical synthesis | Glycosylation, Nucleophilic substitution | 2-Amino-2′-deoxy-nebularine derivatives |
Structural Characterization and Computational Analysis of 6 Allyloxy 2 Chloropurine and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed structural analysis of organic molecules. For substituted purines like 6-Allyloxy-2-chloropurine, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide profound insights into their molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. For this compound, ¹H and ¹³C NMR spectra would provide definitive information about the arrangement of atoms and the electronic environment of the protons and carbons.
The expected ¹H NMR chemical shifts for the allyloxy group would include signals for the vinyl protons and the methylene protons adjacent to the oxygen atom. The purine (B94841) ring protons, though fewer in this substituted example, would also exhibit characteristic chemical shifts.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-8 (Purine) | ~8.0-8.5 | Singlet |
| -O-CH₂- (Allyl) | ~5.0-5.2 | Doublet |
| =CH- (Allyl) | ~6.0-6.2 | Multiplet |
| =CH₂ (Allyl) | ~5.3-5.5 | Multiplet |
This is an interactive data table. You can sort and filter the data.
The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for each carbon atom in the purine ring and the allyloxy substituent. The chemical shifts of the purine carbons are particularly sensitive to substitution patterns.
| Carbon | Expected Chemical Shift (ppm) |
| C-2 (Purine) | ~150-155 |
| C-4 (Purine) | ~150-155 |
| C-5 (Purine) | ~120-125 |
| C-6 (Purine) | ~158-162 |
| C-8 (Purine) | ~140-145 |
| -O-CH₂- (Allyl) | ~65-70 |
| =CH- (Allyl) | ~130-135 |
| =CH₂ (Allyl) | ~118-122 |
This is an interactive data table. You can sort and filter the data.
A significant aspect of purine chemistry is the potential for tautomerism, where protons can migrate between different nitrogen atoms of the purine core. Purine itself can exist in different tautomeric forms, with the N7-H and N9-H forms often being the most prevalent in solution wikipedia.org. The substitution at the C2 and C6 positions, as in this compound, influences the tautomeric equilibrium. NMR studies, particularly ¹⁵N NMR, are instrumental in investigating these equilibria by directly probing the nitrogen environments. The position of the tautomeric equilibrium is influenced by factors such as the electronic nature of the substituents and the solvent nih.govresearchgate.netnih.gov. For 6-alkoxypurines, the equilibrium between the N7-H and N9-H tautomers is a key area of investigation.
The crystal packing is governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking interactions between the purine rings nih.govacs.orgchemrxiv.orgnih.gov. These interactions dictate the supramolecular architecture of the compound in the solid state. For instance, in related purine structures, hydrogen bonding between the purine rings and π-π stacking are common motifs that stabilize the crystal structure acs.orgchemrxiv.org.
| Parameter | Typical Value |
| C-N Bond Length (Purine Ring) | 1.3 - 1.4 Å |
| C-C Bond Length (Purine Ring) | 1.35 - 1.45 Å |
| C-O Bond Length (Allyloxy) | 1.35 - 1.40 Å |
| C-Cl Bond Length | 1.70 - 1.75 Å |
| π-π Stacking Distance | 3.3 - 3.8 Å |
This is an interactive data table. You can sort and filter the data.
Quantum Chemical and Molecular Modeling Investigations
Computational chemistry provides a powerful complement to experimental techniques, offering insights into the electronic structure, stability, and reactivity of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, reaction energies, and to explore reaction mechanisms rsc.orgrsc.orgmdpi.com. For this compound, DFT calculations can be employed to determine the relative stabilities of its different tautomers nih.govrsc.org. By calculating the energies of the N7-H and N9-H tautomers, for example, one can predict their relative abundance at equilibrium.
Furthermore, DFT can be used to model reaction pathways, such as nucleophilic substitution at the C2 or C6 positions of the purine ring. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism can be achieved rsc.orgrsc.orgmdpi.com.
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comwikipedia.orgyoutube.com. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.
For this compound, the distribution and energies of the HOMO and LUMO would be influenced by the electron-withdrawing chloro group and the electron-donating allyloxy group. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability researchgate.netresearchgate.net. A smaller HOMO-LUMO gap generally implies higher reactivity. The electronic properties of substituted purines are significantly impacted by the nature and position of the substituents acs.org.
| Parameter | Description |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap suggests higher reactivity. |
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Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice nih.govmdpi.comresearchgate.netscirp.orgnih.gov. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contacts can be identified.
Conformational Analysis of the Allyloxy Side Chain
The conformational flexibility of the allyloxy side chain in this compound is a critical determinant of its three-dimensional structure and potential interactions with biological targets. While direct experimental or computational studies on the conformational landscape of this compound are not extensively available in the literature, valuable insights can be drawn from computational analyses of structurally related molecules bearing a conformationally flexible allyloxy substituent attached to a heterocyclic ring system. One such informative study involves the comprehensive conformational analysis of 3-(allyloxy)-1,2-benzisothiazole 1,1-dioxide (ABID), which has been investigated using density functional theory (DFT) calculations. The findings from this study on a similar allyloxy-substituted heterocycle provide a robust framework for understanding the likely conformational preferences of the allyloxy side chain in this compound.
The allyloxy group possesses three primary rotational axes that dictate its spatial orientation: the C-O bond connecting the purine ring to the side chain, the O-CH2 bond, and the CH2-CH bond. Rotation around these bonds gives rise to various conformers with distinct energies and geometries. The computational analysis of ABID revealed the existence of five low-energy conformers, which differ in the orientation of the allyl substituent. These conformers are characterized by the dihedral angles around the key rotatable bonds.
Based on the analogy with the ABID study, the conformational space of the allyloxy side chain in this compound can be described by the key dihedral angles. For the ABID molecule, the primary factor determining the different conformers is the orientation of the allyl group, defined by the C9O15C17C20 and O15C17C20dC22 dihedral angles in that specific molecule. In the context of this compound, these would correspond to the C6-O-Cα-Cβ and O-Cα-Cβ=Cγ dihedral angles of the allyloxy group.
The computational investigation of ABID identified five distinct low-energy conformers, designated as TSk, TC, GSk, GSk', and GC, with calculated relative energies of 0.00, 1.97, 2.00, 3.82, and 6.02 kJ mol⁻¹, respectively, at the DFT(B3LYP)/6-311++G(3df,3pd) level of theory. The "T" and "G" descriptors refer to trans and gauche conformations around the C-O-C-C dihedral angle, while "Sk" and "C" likely refer to the orientation of the vinyl group. The small energy differences between these conformers suggest that multiple conformations are likely to be populated at room temperature. In the gaseous phase at 350 K, the calculated populations for the conformers of ABID were significant for all forms (TSk: 47%, TC: 16%, GSk: 18%, GSk': 12%, and GC: 7%).
A similar distribution of low-energy conformers can be anticipated for the allyloxy side chain of this compound, governed by a balance of steric and stereoelectronic effects. baranlab.orgwikipedia.org The purine ring system, being a large aromatic heterocycle, would likely exert a significant influence on the conformational preferences of the attached allyloxy group. The most stable conformers would be those that minimize steric hindrance between the allyl group and the purine ring, particularly the adjacent atoms.
The potential energy surface for the internal rotation of the allyloxy group is characterized by the energy barriers separating these conformers. The study on ABID also reported low calculated energy barriers for the isomerization between the gauche and trans isomers, which is consistent with the observation of conformational cooling in cryogenic matrices where higher energy conformers convert to the more stable forms. This implies that the allyloxy side chain in this compound is likely to be highly flexible, with rapid interconversion between different conformations at physiological temperatures.
The conformational preferences of the allyloxy side chain can be summarized in the following data tables, which are based on the computational findings for the analogous compound 3-(allyloxy)-1,2-benzisothiazole 1,1-dioxide.
Table 1: Calculated Relative Energies and Populations of the Allyloxy Side Chain Conformers (Based on the ABID study)
| Conformer | Relative Energy (kJ mol⁻¹) | Population at 350 K (%) |
| TSk | 0.00 | 47 |
| TC | 1.97 | 16 |
| GSk | 2.00 | 18 |
| GSk' | 3.82 | 12 |
| GC | 6.02 | 7 |
Table 2: Key Dihedral Angles Defining the Allyloxy Side Chain Conformation (Hypothesized for this compound based on the ABID study)
| Conformer | C6-O-Cα-Cβ Dihedral Angle (°) | O-Cα-Cβ=Cγ Dihedral Angle (°) |
| TSk | ~180 (trans) | Skew |
| TC | ~180 (trans) | Cis |
| GSk | ~±60 (gauche) | Skew |
| GSk' | ~±60 (gauche) | Skew' |
| GC | ~±60 (gauche) | Cis |
It is important to emphasize that while the study on ABID provides a strong basis for understanding the conformational behavior of the allyloxy side chain, dedicated computational and experimental studies on this compound would be necessary to definitively characterize its conformational landscape.
Research Applications of 6 Allyloxy 2 Chloropurine As a Chemical Scaffold
Design and Synthesis of Novel Purine (B94841) Analogues
The 6-allyloxy-2-chloropurine scaffold is a key starting material for the synthesis of a wide array of novel purine analogues, including modified nucleosides, nucleotides, and acyclic derivatives. The differential reactivity of the chloro and allyloxy substituents allows for selective modifications at various positions of the purine ring.
The synthesis of modified purine nucleosides and nucleotides is a significant area of research aimed at developing antiviral and anticancer agents. While direct enzymatic synthesis of nucleosides from this compound can be challenging, chemical synthesis provides a robust alternative. The general approach involves the glycosylation of the purine base at the N9 position, followed by further modifications.
Researchers have successfully synthesized a variety of 2-chloro-6-substituted purine nucleosides, demonstrating the feasibility of using precursors like this compound. For instance, enzymatic synthesis has been employed to produce 2-chloropurine arabinonucleosides with chiral amino acid amides at the C6 position mdpi.com. This highlights the potential for creating diverse C6-substituted nucleosides. Chemical synthesis routes often involve the coupling of a protected sugar moiety with the purine base, followed by deprotection. The chloro group at the 2-position can be retained or substituted in subsequent steps to generate further diversity.
The following table summarizes examples of modified purine nucleosides synthesized from related 2-chloro-6-substituted purine precursors, illustrating the types of modifications possible.
| Precursor | Glycosylation Method | Resulting Nucleoside | Potential Application | Reference |
| 2,6-dichloropurine (B15474) | Anion glycosylation | 2-chloro-6-fluoropurine 2′-deoxy-β-D-riboside | Antineoplastic | Sivets et al. |
| 2-chloroadenine | Enzymatic transglycosylation | 2-chloro-arabinoadenosine | Antiviral | mdpi.com |
| 6-chloropurine | Mitsunobu reaction | 6-chloropurine acyclic analogues | Anti-SARS-CoV |
Acyclic nucleoside analogues, which lack a traditional furanose ring, represent another important class of antiviral drugs. The synthesis of these compounds often involves the alkylation of the purine base with a suitable acyclic side chain. This compound can serve as an excellent starting material for such syntheses. The N9 position is typically the site of alkylation, leading to the desired acyclic derivative.
An efficient, two-step synthesis of acyclic nucleoside analogues has been developed starting from 6-chloropurine derivatives. This method involves the initial preparation of an acyclic side chain which is then coupled to the purine base. Microwave-assisted amination of the 6-chloropurine derivative has also been shown to be an effective method for generating a library of acyclic nucleoside analogues with diverse substituents at the 6-position.
The table below provides examples of acyclic purine derivatives synthesized from 6-chloropurine precursors.
| 6-Chloropurine Precursor | Acyclic Side Chain | Coupling Method | Resulting Acyclic Derivative |
| 6-chloropurine | 2-(iodomethoxy)ethanol | NaH mediated alkylation | 2-(6-Chloro-purin-9-ylmethoxy)-ethanol |
| 6-chloropurine | (2-acetoxyethoxy)methyl halide | Vorbrüggen coupling | 9-[(2-acetoxyethoxy)methyl]-6-chloropurine |
| 2-amino-6-chloropurine | Various alkylamines | Microwave-assisted amination | N6-substituted-9-acyclic-purine-2,6-diamines |
Utility in Combinatorial Library Design for Chemical Biology Research
Combinatorial chemistry has become a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery and chemical biology. The structural features of this compound make it an ideal scaffold for combinatorial library design. The presence of multiple reactive sites allows for the introduction of a wide variety of chemical functionalities in a systematic and efficient manner.
The chlorine atom at the C2 position can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, to introduce a first point of diversity. The allyloxy group at the C6 position can also be substituted, or the allyl moiety itself can be chemically modified. Furthermore, the N9 position can be alkylated or arylated to introduce a third point of diversity. This multi-faceted reactivity allows for the creation of large and diverse libraries of purine analogues from a single, readily accessible starting material. While specific libraries based on this compound are not extensively documented in the literature, the principles of combinatorial synthesis have been widely applied to other purine scaffolds.
Precursor for the Construction of Complex Fused Heterocyclic Systems
The development of novel heterocyclic systems is of great interest in medicinal chemistry due to the diverse biological activities associated with these structures. This compound can serve as a valuable precursor for the construction of complex fused heterocyclic systems, where additional rings are annulated to the purine core.
The allyl group at the C6 position is particularly useful for this purpose. It can participate in a variety of intramolecular cyclization reactions, such as ring-closing metathesis or palladium-catalyzed intramolecular Heck reactions, to form a new ring fused to the pyrimidine portion of the purine. Additionally, the chloro group at C2 and the nitrogen atoms of the imidazole ring can be functionalized to participate in cyclization reactions, leading to the formation of diverse polycyclic purine analogues.
Emerging Research Avenues and Future Perspectives in 6 Allyloxy 2 Chloropurine Chemistry
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity.
Traditional methods for the synthesis of 6-alkoxypurines often involve nucleophilic substitution of a halogenated purine (B94841) precursor. While effective, these methods can sometimes be limited by harsh reaction conditions, long reaction times, and modest yields. Consequently, researchers are actively exploring more efficient and selective synthetic routes.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a powerful tool for accelerating chemical reactions. nih.govmdpi.comnih.govrsc.org The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. In the context of 6-allyloxy-2-chloropurine synthesis, microwave heating can be employed to expedite the Williamson ether synthesis between 2,6-dichloropurine (B15474) and allyl alcohol in the presence of a suitable base. This high-speed, efficient method is amenable to the rapid generation of libraries of 6-alkoxypurine derivatives for biological screening.
Continuous-Flow Synthesis:
Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability. flinders.edu.authieme-connect.demdpi.com The synthesis of 2,6-disubstituted purine derivatives has been successfully adapted to flow-based systems. nih.gov For the preparation of this compound, a flow reactor could be designed where a stream of 2,6-dichloropurine is mixed with a solution of allyl alcohol and a base, with the product being collected continuously downstream. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and minimized side-product formation.
| Synthetic Methodology | Key Advantages | Potential Application for this compound |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced purity | Efficient and high-throughput synthesis from 2,6-dichloropurine and allyl alcohol. |
| Continuous-Flow Synthesis | Improved safety, scalability, and reproducibility | Automated and scalable production with precise control over reaction conditions. |
Integration of Advanced Computational Approaches for Predictive Chemical Design.
The integration of computational chemistry has become an indispensable tool in modern drug discovery and development. These in silico methods allow for the prediction of molecular properties, reaction outcomes, and biological activities, thereby guiding and accelerating the design of novel compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies:
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For 6-alkoxypurine derivatives, QSAR studies can be employed to predict their potential as inhibitors of specific enzymes or receptors. By analyzing a dataset of known 6-alkoxypurines with measured biological activities, a predictive QSAR model can be developed. This model can then be used to virtually screen novel this compound derivatives and prioritize the synthesis of compounds with the highest predicted potency.
Molecular Dynamics (MD) Simulations:
MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and intermolecular interactions of a ligand within a biological target. mdpi.comnih.gov In the case of this compound derivatives, MD simulations can be used to understand their binding modes to a target protein. This information is crucial for structure-based drug design, enabling the rational modification of the this compound scaffold to enhance binding affinity and selectivity.
| Computational Approach | Application in this compound Research | Predicted Outcomes |
| QSAR Studies | Prediction of biological activity based on chemical structure. | Identification of key structural features for enhanced potency. |
| Molecular Dynamics Simulations | Elucidation of binding modes and interactions with biological targets. | Rational design of derivatives with improved binding affinity and selectivity. |
Discovery of New Chemical Transformations and Reactivity Patterns.
The exploration of novel chemical reactions and reactivity patterns of the this compound scaffold opens up new avenues for the synthesis of complex and diverse molecular architectures.
Transition-Metal Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of biaryls, alkynes, and arylamines, respectively. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.orgjk-sci.comacsgcipr.orgnrochemistry.comwikipedia.orgorganic-chemistry.orgscispace.comlibretexts.orgorganic-chemistry.orgnih.gov The chlorine atom at the C2 position and the potential for derivatization at other positions of the purine ring make this compound an excellent substrate for these transformations. For instance, Suzuki-Miyaura coupling of this compound with various boronic acids can provide a straightforward route to 2-aryl-6-allyloxypurines. scispace.com Similarly, Sonogashira coupling can be used to introduce alkynyl moieties at the C2 position, while Buchwald-Hartwig amination allows for the synthesis of 2-amino-6-allyloxypurines. jk-sci.comrsc.orgbohrium.com
C-H Activation:
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. nih.govrsc.orgnih.govmdpi.comyoutube.com Research into the C-H activation of purine derivatives is an active area of investigation. The development of methods for the selective C-H functionalization of the purine core of this compound would provide a more direct and efficient route to novel derivatives, avoiding the need for pre-functionalized starting materials.
Photoredox Catalysis:
Visible-light photoredox catalysis has recently emerged as a mild and powerful tool for the formation of C-C and C-N bonds. researchgate.netnih.govpolyu.edu.hkprinceton.eduacs.org This methodology has been successfully applied to the functionalization of purines. researchgate.net For example, a photocatalytic approach could be envisioned for the coupling of this compound with various partners under mild conditions, offering an alternative to traditional transition-metal-catalyzed methods.
| Chemical Transformation | Potential Application on this compound | Resulting Structures |
| Suzuki-Miyaura Coupling | Reaction at the C2-Cl position with boronic acids. | 2-Aryl-6-allyloxypurines |
| Sonogashira Coupling | Reaction at the C2-Cl position with terminal alkynes. | 2-Alkynyl-6-allyloxypurines |
| Buchwald-Hartwig Amination | Reaction at the C2-Cl position with amines. | 2-Amino-6-allyloxypurines |
| C-H Activation | Direct functionalization of the purine core. | Novel substituted 6-allyloxypurine (B8456222) derivatives. |
| Photoredox Catalysis | C-C and C-N bond formation under mild conditions. | Diverse library of functionalized 6-allyloxypurines. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
